molecular formula C10H6F6O4S B1455665 2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one CAS No. 1346521-24-1

2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one

Cat. No. B1455665
M. Wt: 336.21 g/mol
InChI Key: NNYFSYULBONTPU-UHFFFAOYSA-N
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Description

“2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one” is a chemical compound with the molecular formula C10H6F6O4S . It is part of a suite of reagents developed for late-stage functionalization of pharmaceutically relevant compounds .


Synthesis Analysis

The reagents serve as precursors to alkyl radicals generated under light-mediated, redox-neutral, and catalyst-free conditions for use in the Minisci alkylation of aromatics . Other nucleophilic substrates, such as indoles, β-keto ester, pyrrole, and anilines, were investigated for trifluoromethylthiolation .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H6F6O4S . More detailed structural information may be available in specific databases or literature sources.


Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used in the trifluoromethylthiolation of other nucleophilic substrates . It also serves as a precursor to alkyl radicals in the Minisci alkylation of aromatics .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C10H6F6O4S) and molecular weight (336.21 g/mol). More specific properties such as melting point, boiling point, and density may be available in specialized chemical databases .

Scientific Research Applications

Photocatalytic Desulfonylative Homocoupling

The compound has been used as a substituent in the photocatalytic desulfonylative homocoupling of benzylic sulfone derivatives, showcasing its utility in synthesizing multiply-arylated ethanes. This highlights its importance in creating structurally diverse compounds with potential medicinal significance (Ohkura et al., 2022).

Electrophilic Trifluoromethylthiolation

It serves as a building block and reagent for electrophilic trifluoromethylthiolation reactions, converting various substrates into trifluoromethylthio compounds under copper catalysis. This application emphasizes its role in expanding the toolkit for synthesizing organofluorine compounds, which are highly sought after in drug discovery and agricultural chemistry (Huang et al., 2016).

Reactions with Sulfur Trioxide

Studies have explored its reactions with sulfur trioxide, leading to insights into the sulfonation processes and the synthesis of novel compounds. This research provides a deeper understanding of its chemical behavior and potential for creating new materials or pharmaceuticals (Ansink & Cerfontain, 2010).

Synthesis of Pyrazole-3-triflones

The generation of anionic triflyldiazomethane species from the compound, followed by [3 + 2] cycloaddition with nitroalkenes, demonstrates its use in synthesizing pyrazole 3-triflones. This application is significant for pharmaceutical research, offering pathways to develop new drug molecules (Das et al., 2018).

Proton Exchange Membranes

The compound has been instrumental in the synthesis of new sulfonated polymers for fuel cell applications. Research in this area contributes to the development of more efficient and durable materials for energy technologies (Kim, Robertson, & Guiver, 2008).

properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethylsulfonyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O4S/c11-9(12,13)20-7-3-1-6(2-4-7)8(17)5-21(18,19)10(14,15)16/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYFSYULBONTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CS(=O)(=O)C(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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